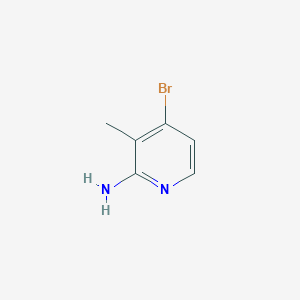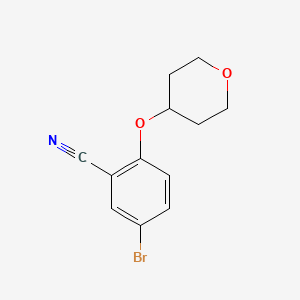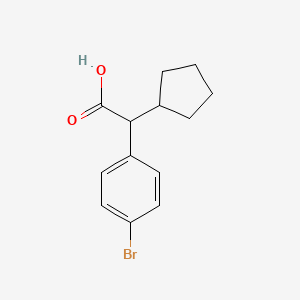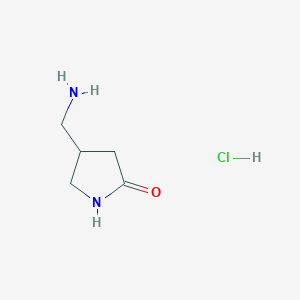
4-Bromo-3-methylpyridin-2-amine
Descripción general
Descripción
4-Bromo-3-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2. It is used as a pharmaceutical intermediate .
- By synthesizing 2-amino-3,5-dibromo-4-methylpyridine to produce 2-amino-3-bromo-4-methylpyridine with a yield of about 69% .
- By synthesizing 2-amino-4-methylpyridine to produce 2-amino-3-bromo-4-methylpyridine with a yield of about 8% .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methylpyridin-2-amine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has been used to synthesize a series of novel pyridine derivatives .Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
4-Bromo-3-methylpyridin-2-amine serves as a key intermediate in the synthesis of novel pyridine derivatives. Through palladium-catalyzed Suzuki cross-coupling reactions, this compound can be transformed into various derivatives with potential applications in medicinal chemistry and materials science .
Quantum Mechanical Investigations
The synthesized pyridine derivatives from 4-Bromo-3-methylpyridin-2-amine can be analyzed using Density Functional Theory (DFT) to predict their electronic structure and reactivity. This quantum mechanical approach helps in understanding the potential use of these compounds as chiral dopants for liquid crystals .
Biological Activities
Derivatives of 4-Bromo-3-methylpyridin-2-amine have been studied for their biological activities. For instance, some derivatives exhibit anti-thrombolytic properties, which could be useful in developing treatments for blood clots. Others show biofilm inhibition and haemolytic activities, indicating potential applications in antibacterial treatments .
Anti-thrombolytic Activity
Specifically, certain pyridine derivatives show high percentage lysis values against clot formation in human blood, suggesting their use in therapeutic agents for preventing or treating thrombosis .
Biofilm Inhibition
Some derivatives also demonstrate significant biofilm inhibition, which is crucial in combating persistent bacterial infections that are resistant to conventional antibiotics .
Haemolytic Activity
The haemolytic activity of these derivatives is another area of interest, as it relates to the ability of these compounds to lyse red blood cells, which can be a critical factor in designing drugs that require controlled release into the bloodstream .
Inhibition of Inducible NO Synthase
4-Bromo-3-methylpyridin-2-amine has been identified as a potent inhibitor of inducible NO synthase (iNOS) in vitro. This enzyme plays a role in inflammatory responses, and its inhibition can be beneficial in treating various inflammatory diseases .
Pharmaceutical Intermediate
Due to its inhibitory action on iNOS, 4-Bromo-3-methylpyridin-2-amine is used as a pharmaceutical intermediate in the development of drugs aimed at controlling inflammatory processes .
Safety And Hazards
Direcciones Futuras
While specific future directions for 4-Bromo-3-methylpyridin-2-amine are not mentioned in the search results, its use in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction suggests potential applications in the development of new pharmaceuticals and other chemical products .
Propiedades
IUPAC Name |
4-bromo-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKYJUQHIIFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737216 | |
| Record name | 4-Bromo-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylpyridin-2-amine | |
CAS RN |
1227586-05-1 | |
| Record name | 4-Bromo-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)



